1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine
Description
1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine is a substituted pyridine derivative featuring a 4-chloropyridin-2-yl moiety attached to a 2-methylpropylamine group. Its dihydrochloride salt (C₉H₁₅Cl₃N₂, molecular weight 257.59 g/mol) is commonly utilized in research due to enhanced solubility and stability . The chlorine atom at the 4-position of the pyridine ring contributes to electronic modulation, while the branched alkylamine chain may influence steric interactions in biological or synthetic applications. This compound is cataloged under BD01315025 by BLDpharm, with a purity of 98% .
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDLLVSHDOEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 4-chloropyridine with 2-methylpropan-1-amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, followed by nucleophilic substitution on the 4-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves:
- Reactants : 4-chloropyridine and 2-methylpropan-1-amine.
- Conditions : Utilization of bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it versatile for chemical modifications.
Biology
In biological research, this compound is investigated for its role as a ligand in biochemical assays. Its interaction with biological targets can provide insights into cellular mechanisms and pathways.
Medicine
The compound has garnered attention for its pharmacological properties , particularly:
- Monoamine Transporter Inhibition : It inhibits vesicular monoamine transporters, potentially increasing neurotransmitter levels such as dopamine and serotonin in synaptic clefts, which may enhance mood and cognitive function.
- Antimicrobial Activity : Preliminary studies indicate that derivatives may exhibit antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The chloropyridine moiety contributes to this activity by disrupting bacterial cell membranes.
Industry
In industrial applications, this compound is explored for the development of agrochemicals and other specialty chemicals. Its unique reactivity can be harnessed to create effective pesticides or herbicides.
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Efficacy : Studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus.
- Cytotoxicity Assessment : In vitro studies suggest selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
- Analgesic Activity : Similar compounds have demonstrated significant pain relief comparable to established analgesics.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various chloropyridine derivatives, including this compound. Results indicated notable activity against Staphylococcus aureus, hypothesized to involve disruption of bacterial cell wall integrity.
Cytotoxicity Assessment
In vitro assessments revealed that this compound displayed selective cytotoxicity against cancer cell lines while sparing normal mammalian cells, suggesting potential for anticancer applications.
Analgesic Activity
Research indicated that compounds similar to this one exhibited significant analgesic effects in animal models, comparable to established pain relievers like diclofenac.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Structural Analogs and Key Differences
*Calculated based on molecular formula.
Analysis of Substituent Effects
- Chlorine’s larger atomic radius may improve hydrophobic interactions in biological systems. Difluorinated pyridines (e.g., 3,5-diF-pyridin-4-yl in ) balance electronic effects and metabolic stability, often reducing oxidative degradation.
Amine Branching :
Heterocyclic vs. Phenyl Groups :
Chiral Centers :
- Enantiomeric forms (e.g., ) highlight the importance of stereochemistry in drug efficacy and selectivity.
Biological Activity
1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine, also known as a pyridine derivative, has garnered attention in the pharmaceutical field due to its potential biological activities. This compound is characterized by a chloropyridine moiety, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H15ClN
- Molecular Weight : 171.68 g/mol
- CAS Number : 2703757-05-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Key mechanisms include:
- Monoamine Transporter Inhibition : This compound exhibits significant inhibitory effects on vesicular monoamine transporters (VMATs), which are crucial for the storage and release of neurotransmitters such as dopamine and serotonin. Inhibition of VMAT can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various bacterial strains, including Gram-positive bacteria. The chloropyridine group is known to contribute to enhanced antibacterial activity by disrupting bacterial cell membranes .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chloropyridine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it displayed selective cytotoxicity with minimal effects on normal mammalian cells, suggesting a favorable therapeutic index for potential anticancer applications .
- Analgesic Activity : Research focusing on analgesic properties revealed that compounds similar to this compound exhibited significant pain relief in animal models, comparable to established analgesics like diclofenac. The analgesic effect was associated with modulation of pain pathways involving COX inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
